Product packaging for ACT 178882(Cat. No.:CAS No. 1007392-69-9)

ACT 178882

Cat. No.: B1664355
CAS No.: 1007392-69-9
M. Wt: 647.0 g/mol
InChI Key: PGSRKJVMAOWDEC-SXOMAYOGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Renin-Angiotensin-Aldosterone System: Physiological Regulation and Pathophysiological Implications

The Renin-Angiotensin-Aldosterone System (RAAS) is a complex hormonal cascade crucial for regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance. nih.govnih.gov The system is initiated by the release of the enzyme renin from the juxtaglomerular cells of the kidney in response to low blood pressure, decreased sodium delivery to the distal tubules, or sympathetic nervous system stimulation. nih.govresearchgate.net Renin acts on angiotensinogen (B3276523), a protein produced by the liver, to form angiotensin I. researchgate.netplos.org Angiotensin-converting enzyme (ACE), found primarily in the lungs, then converts angiotensin I to the potent vasoconstrictor, angiotensin II. researchgate.netplos.org

Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to several physiological responses aimed at increasing blood pressure. nih.gov These include systemic vasoconstriction, stimulation of aldosterone (B195564) release from the adrenal cortex (which promotes sodium and water retention by the kidneys), and enhancement of sympathetic nervous system activity. nih.govnih.gov

While essential for homeostasis, overactivation of the RAAS is implicated in the pathophysiology of numerous cardiovascular and renal diseases. nih.govcnreagent.com Chronic elevation of angiotensin II and aldosterone can lead to hypertension, cardiac hypertrophy, fibrosis, and endothelial dysfunction, contributing to the progression of heart failure, coronary artery disease, and chronic kidney disease. nih.govcnreagent.comnih.gov

The Rationale for Direct Renin Inhibition as a Therapeutic Strategy in Cardiovascular and Renal Diseases

Targeting the RAAS is a well-established therapeutic approach. nih.gov Angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) are widely used classes of drugs that effectively interfere with the RAAS. nih.gov However, these agents lead to a reactive increase in plasma renin activity (PRA) due to the interruption of the negative feedback loop of angiotensin II on renin release. nih.gov This increase in PRA can potentially lead to an "angiotensin escape" phenomenon, where angiotensin II levels may eventually return to baseline, potentially limiting the long-term efficacy of these drugs. researchgate.net

Direct renin inhibitors (DRIs) offer a theoretical advantage by targeting the first and rate-limiting step of the RAAS cascade. By directly binding to the active site of renin, DRIs prevent the conversion of angiotensinogen to angiotensin I, thereby decreasing the formation of both angiotensin I and angiotensin II. This mechanism of action not only lowers blood pressure but also leads to a marked and sustained reduction in PRA, which is not observed with ACE inhibitors or ARBs. The potential for more complete and sustained RAAS blockade with DRIs has been a key driver for their development as a novel therapeutic class for managing hypertension and its associated end-organ damage.

Positioning of ACT-178882 as a Novel Direct Renin Inhibitor in the Landscape of RAAS Modulators

ACT-178882, also known as MK-1597, emerged as a new, non-peptidic, orally active direct renin inhibitor developed collaboratively by Actelion and Merck. It was investigated for the treatment of hypertension. The development of ACT-178882 followed the path of the first-in-class DRI, aliskiren, with the aim of providing an alternative therapeutic option within this novel class of antihypertensive agents.

Preclinical and early clinical studies aimed to characterize the pharmacological profile of ACT-178882 and establish its potential as a potent and effective renin inhibitor. A study investigating single and multiple ascending doses of ACT-178882 in healthy male subjects demonstrated its dose-proportional pharmacokinetics and its ability to dose-dependently decrease plasma renin activity, a hallmark of direct renin inhibition. The study also showed a decrease in sodium and aldosterone excretion, consistent with RAAS blockade. These initial findings suggested that ACT-178882 warranted further clinical investigation in hypertensive patients.

The landscape of RAAS modulators is dominated by the well-established ACE inhibitors and ARBs. The introduction of direct renin inhibitors, including the investigational compound ACT-178882, represented a novel approach to RAAS blockade at its point of origin. The key differentiating factor for DRIs is their ability to suppress plasma renin activity, in contrast to the reactive increase seen with ACE inhibitors and ARBs.

Interactive Data Table: Pharmacodynamic Effects of ACT-178882 vs. Enalapril (B1671234)

Parameter ACT-178882 Enalapril (ACE Inhibitor)
Active Renin Dose-dependently increased Increased
Plasma Renin Activity Dose-dependently decreased Increased
Urinary Sodium Excretion Decreased Decreased
Urinary Aldosterone Excretion Decreased Decreased

Source:

Interactive Data Table: Pharmacokinetic Profile of Single-Dose ACT-178882

Parameter Value
Time to Maximum Concentration (tmax) 3 to 5 hours
Half-life (t1/2) 18.7 to 24.7 hours
Effect of Food on Absorption Not significant
Pharmacokinetics Dose-proportional

Source:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H38Cl3N3O4 B1664355 ACT 178882 CAS No. 1007392-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-N-[[2-chloro-5-(2-methoxyethyl)phenyl]methyl]-N-cyclopropyl-4-[6-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridin-3-yl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38Cl3N3O4/c1-21-15-29(35)32(30(36)16-21)43-14-13-42-31-8-4-23(18-38-31)26-9-11-37-19-27(26)33(40)39(25-5-6-25)20-24-17-22(10-12-41-2)3-7-28(24)34/h3-4,7-8,15-18,25-27,37H,5-6,9-14,19-20H2,1-2H3/t26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSRKJVMAOWDEC-SXOMAYOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCOC2=NC=C(C=C2)C3CCNCC3C(=O)N(CC4=C(C=CC(=C4)CCOC)Cl)C5CC5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)Cl)OCCOC2=NC=C(C=C2)[C@H]3CCNC[C@@H]3C(=O)N(CC4=C(C=CC(=C4)CCOC)Cl)C5CC5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38Cl3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007392-69-9
Record name ACT-178882
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007392699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACT-178882
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA1ATU85YC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chemical Development of Act 178882

Enantioselective Synthesis Strategies for ACT-178882 (MK-1597)

Catalytic Asymmetric Hydrogenation of Ene-esters for Stereocenter Control

A key feature of the synthetic route to ACT-178882 is the use of a catalytic asymmetric hydrogenation of a tetrasubstituted ene-ester to establish the crucial stereocenters of the molecule. figshare.comacs.org This reaction is a pivotal step in controlling the chirality of the final compound. The hydrogenation is carried out at 500 psig of H2 for 18 hours. acs.org Microscale screening reactions were performed to optimize the conditions for this transformation, involving the preparation of a stock solution of (COD)Ru(Me-allyl)2 and a desired phosphine ligand in 1,2-dichloroethane, followed by the addition of HBF4·OEt2. acs.org

Epimerization and Saponification Sequences in Piperidine Intermediate Formation

Following the asymmetric hydrogenation, a highly efficient epimerization and saponification sequence is employed in the formation of the piperidine intermediate. figshare.comacs.org This sequence is critical for setting both stereocenters of the molecule correctly. figshare.comacs.org The process allows for the conversion of the initial hydrogenation product into the desired piperidine carboxylic acid with high diastereoselectivity.

Synthesis of Amine Fragments and Ullmann Coupling Techniques

The synthesis of ACT-178882 involves the coupling of the piperidine carboxylic acid intermediate with a specific amine fragment. figshare.comacs.org While the detailed synthesis of this amine fragment is described as "short," specific information regarding the application of Ullmann coupling techniques in this particular synthesis is not extensively detailed in the primary literature describing the main synthetic route. figshare.comacs.org Ullmann coupling is a well-established method for the formation of carbon-nitrogen bonds, typically involving a copper catalyst to couple an amine with an aryl halide.

Enzymatic Desymmetrization Approaches for Chiral Moiety Construction

While the primary reported synthesis of ACT-178882 relies on asymmetric hydrogenation, enzymatic desymmetrization represents a powerful alternative strategy for the construction of chiral moieties. This approach involves the use of enzymes to selectively react with one of two prochiral functional groups in a symmetrical molecule, thereby creating a chiral center. Although not explicitly detailed in the context of the large-scale synthesis of ACT-178882, enzymatic desymmetrization has been successfully applied to the synthesis of chiral piperidine derivatives, which are core structures in many pharmaceutical compounds.

Process Chemistry Optimization for Scalable Production

The transition from a laboratory-scale synthesis to a robust and scalable manufacturing process is a critical aspect of chemical development. For ACT-178882, significant effort was dedicated to optimizing the process chemistry to ensure cost-effective and reliable production.

Green Chemistry Principles in ACT-178882 Synthesis

A comprehensive evaluation of the synthesis of ACT-178882 against the principles of green chemistry reveals a combination of both advantageous and less favorable aspects. It is important to note that the following analysis is a theoretical evaluation based on the published synthesis, as a dedicated green chemistry assessment of this specific process has not been formally documented in the reviewed literature.

Highlights of Green Chemistry Principles in the Synthesis:

Catalysis: The use of a catalytic asymmetric hydrogenation is a notable feature that aligns with green chemistry principles. Catalytic reactions are preferable to stoichiometric ones as they reduce the amount of waste generated.

High-Yield Reactions: Several steps in the synthesis proceed with high yields, which is a key aspect of efficient chemical manufacturing and waste prevention. For instance, the hydrogenation of the vinyl methyl ethers to produce a carboxylic acid intermediate proceeds in 96% yield. umb.edu

One-Pot Procedure: The synthesis incorporates a one-pot in situ TFA deprotection, Boc protection, epimerization, and hydrolysis sequence, which simplifies the process, reduces the need for multiple work-ups and purifications, and consequently minimizes solvent use and waste generation. umb.edu

Areas for Potential Green Chemistry Improvement:

Atom Economy: Certain reactions in the synthesis, by their nature, may have a lower atom economy. For example, the Wittig reaction, while a powerful tool for carbon-carbon bond formation, generates triphenylphosphine oxide as a high molecular weight byproduct. A detailed atom economy analysis of specific steps would provide a clearer quantitative picture.

Solvent and Reagent Selection: The synthesis employs a range of solvents and reagents, some of which present environmental, health, or safety concerns. For example, tetrahydrofuran (THF) is used as a solvent. umb.edu THF is known to be a peroxide-former and has some health hazards. The use of sodium hydride (NaH) also requires careful handling due to its reactivity. umb.edu The Grignard reagent, isopropylmagnesium chloride (iPrMgCl), is highly flammable and water-reactive. umb.edu

Waste Generation: A comprehensive analysis of the E-factor (Environmental Factor) or Process Mass Intensity (PMI) would be necessary to quantify the total waste generated per kilogram of product. Without this data, a complete assessment of the process's greenness is challenging.

Data Table: Theoretical Green Chemistry Analysis of Selected Steps

StepReaction TypeGreen Chemistry ConsiderationPotential for Improvement
Formation of Aldehyde 10 Grignard ReactionUse of a common and effective organometallic reagent.Grignard reagents are sensitive to moisture and require anhydrous solvents, which can increase solvent waste. The reaction also generates magnesium salts as byproducts.
Formation of Vinyl Methyl Ethers 11 Wittig ReactionA highly effective method for olefination.Generates a stoichiometric amount of triphenylphosphine oxide, a high molecular weight byproduct, leading to poor atom economy.
Hydrogenation to Carboxylic Acid 12 Catalytic HydrogenationUtilizes a catalyst (Pearlman's catalyst) which is used in smaller quantities and can potentially be recycled, reducing waste.The use of hydrogen gas requires specialized equipment for safe handling under pressure.
Epimerization/Saponification One-Pot ReactionCombines multiple transformations into a single step, reducing solvent use, work-up procedures, and overall waste.The reaction conditions and reagents should be optimized to minimize energy consumption and the use of hazardous materials.

Preclinical Pharmacological Characterization of Act 178882

Exploratory Efficacy Studies in Preclinical Disease Models

Preclinical investigations into ACT 178882 have indicated its capacity to influence cardiovascular parameters, primarily through its direct renin inhibitory action. nih.gov

Cardiovascular Hemodynamic Responses in Normotensive and Hypertensive Animal Models

This compound has been shown to induce a long-lasting decrease in blood pressure across various animal models. nih.gov While a general blood pressure-lowering effect has been noted, specific quantitative data detailing the magnitude of these changes, the particular animal models utilized (e.g., spontaneously hypertensive rats, Dahl salt-sensitive rats), or comprehensive assessments of other hemodynamic parameters such as heart rate, cardiac output, or total peripheral resistance for this compound in these preclinical settings are not extensively detailed in the publicly available literature. nih.gov

Renal Functional Assessments in Animal Models of Dysfunction

Long-Term Effects on Organ Damage and Remodeling in Experimental Models

Comprehensive preclinical data specifically addressing the long-term effects of this compound on organ damage and remodeling (such as cardiac hypertrophy, fibrosis, or renal structural changes) in experimental disease models are not widely available in the public domain. While the modulation of the RAAS by renin inhibitors is generally implicated in mitigating target organ damage, detailed studies demonstrating these specific long-term protective or remodeling effects for this compound in preclinical models are not extensively published.

Clinical Pharmacological Investigations and Early Phase Studies of Act 178882

Pharmacokinetic (PK) Profile in Human Subjects

The pharmacokinetic profile of ACT 178882 has been characterized through studies involving single and multiple ascending oral doses. These studies aimed to elucidate the absorption characteristics, elimination half-life, dose proportionality, and the impact of food intake on its systemic exposure.

Following single oral administrations of this compound, the time to reach maximum plasma concentration (tmax) was observed to range from approximately 3 to 5 hours. nih.gov In a study investigating drug-drug interactions, the median tmax for this compound was reported to be 3.5 hours, which was prolonged to 5.0 hours when co-administered with diltiazem (B1670644). nih.gov

Table 1: Time to Maximum Concentration (tmax) of this compound

ConditionMedian tmax (hours)Range (hours)Citation
Single Doses (Fasted)N/A3 - 5 nih.gov
Single Dose (without Diltiazem)3.5N/A nih.gov
Single Dose (with Diltiazem)5.0N/A nih.gov

The apparent terminal half-life (t½) of this compound following single doses ranged from 18.7 to 24.7 hours. nih.gov This half-life was found to be largely unaffected by co-administration with diltiazem, with reported values of 22.9 and 24.2 hours in different treatment arms. nih.gov Steady-state conditions for this compound were achieved within 4 to 6 days of once-daily dosing, with minimal accumulation observed. nih.gov

Table 2: Apparent Terminal Half-Life (t½) and Steady-State Characteristics of this compound

ParameterValue / ObservationCitation
Apparent Terminal Half-Life (t½)18.7 - 24.7 hours (single doses) nih.gov
Apparent Terminal Half-Life (t½) (with Diltiazem)22.9 and 24.2 hours nih.gov
Time to Steady State4-6 days nih.gov
Accumulation at Steady StateMinimal nih.gov

The pharmacokinetics of this compound demonstrated dose proportionality. This indicates that systemic exposure, as measured by maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC), increased proportionally with increasing doses across the evaluated dose ranges (single doses from 10 to 1000 mg and multiple doses from 30 to 600 mg). nih.gov

The oral pharmacokinetics of this compound were not significantly affected by food intake. A specific study administered a 30 mg single dose of this compound in both fasted and fed states, and no significant impact of food on its t½ or tmax was observed. nih.gov

Pharmacodynamic (PD) Responses in Clinical Trials

As a direct renin inhibitor, this compound's pharmacodynamic effects are primarily related to its modulation of the renin-angiotensin-aldosterone system (RAAS). nih.govnih.govbocsci.com

Table 3: Pharmacodynamic Effects of this compound on Renin Parameters

ParameterEffect of this compound (Dose-Dependent)Comparison to Enalapril (B1671234)Citation
Plasma Renin Activity (PRA)DecreasedIncreased nih.gov
Active Renin LevelsIncreasedIncreased nih.gov

Systemic Effects on Renin-Angiotensin-Aldosterone System Components

The renin-angiotensin-aldosterone system (RAAS) is a vital hormonal system that regulates blood pressure homeostasis and plays a significant role in vascular injury and repair responses. Renin, released primarily by the kidneys, initiates the cascade by converting angiotensinogen (B3276523) to angiotensin I (Ang I). Ang I is then converted to angiotensin II (Ang II) by ACE. Ang II is a potent vasoconstrictor that stimulates aldosterone (B195564) secretion and promotes renal retention of sodium and water.

As a direct renin inhibitor, this compound dose-dependently increased active renin levels while simultaneously decreasing plasma renin activity wikipedia.orgrecovered.org. This effect is consistent with the mechanism of action of direct renin inhibitors, which block the initial, rate-limiting step of the RAAS cascade. For comparison, enalapril, an ACE inhibitor, also increased active renin and decreased plasma renin activity wikipedia.org.

Renal Physiological Responses (e.g., Sodium and Aldosterone Excretion)

Investigations into the renal physiological responses to this compound have shown that it leads to a decrease in both sodium and aldosterone excretion wikipedia.orgrecovered.org. This effect is shared with enalapril, which also demonstrated reduced sodium and aldosterone excretion in the same studies wikipedia.org. Renin inhibitors are known to promote renal excretion of sodium and water by mitigating the effects of angiotensin II in the kidney and by inhibiting angiotensin II-stimulated aldosterone secretion. Notably, no significant effects on the urinary excretion of creatinine, potassium, or the 6β-hydroxycortisol/cortisol ratio were observed with this compound administration wikipedia.orgrecovered.org.

Hemodynamic Effects on Blood Pressure Parameters

In terms of hemodynamic effects, early studies indicated that both this compound and enalapril tended to decrease systolic blood pressure wikipedia.org. While direct renin inhibitors like this compound are designed to produce vasodilation and reduce arterial pressure by inhibiting renin activity, detailed information on the specific antihypertensive efficacy of this compound in early clinical phases is not extensively reported.

Drug-Drug Interaction Studies (DDI)

Drug-drug interaction (DDI) studies are crucial for understanding how co-administered medications might influence the pharmacokinetics and pharmacodynamics of a new compound. This compound has been subject to such investigations, particularly concerning its interactions with cytochrome P450 (CYP) enzymes.

Investigation of Cytochrome P450 (CYP) Enzyme Interactions (e.g., CYP3A4 Metabolism)

This compound is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. CYP3A4 is a major enzyme responsible for the metabolism of over 50% of clinically used medicines. This compound has been utilized as a model compound to explore the complex inductive and inhibitory properties of CYP3A4, particularly in studies involving statins like atorvastatin (B1662188) and simvastatin (B1681759) uni.lu.

Research findings indicate that the exposure (based on area under the curve, AUC) to simvastatin and its metabolite, 6β-hydroxyacid simvastatin, significantly increased when compared to baseline after co-administration with this compound uni.lu. After prolonged administration of this compound, the exposure to atorvastatin, ortho-hydroxy atorvastatin, simvastatin, and 6β-hydroxyacid simvastatin decreased by 14%, 19%, 21%, and 27%, respectively, when compared to an earlier time point in the study uni.lu. However, even with this decrease, their exposure remained markedly higher than baseline, suggesting complex, time-dependent effects on CYP3A4 activity uni.lu.

Clinical Significance of Co-administration with CYP3A4 Inhibitors (e.g., Diltiazem, Midazolam)

The co-administration of this compound with known CYP3A4 inhibitors has been investigated to understand potential alterations in its pharmacokinetic profile.

Interaction with Midazolam: In studies, this compound dose-dependently increased the maximum concentration (Cmax) and area under the concentration-time curve (AUC) of midazolam wikipedia.orgrecovered.org. Midazolam is a recognized substrate for CYP3A4 wikipedia.org. This suggests that this compound may affect the metabolism of CYP3A4 substrates.

Interaction with Diltiazem: Diltiazem, a moderate inhibitor of CYP3A4, significantly impacted the pharmacokinetics of this compound. A study involving healthy subjects showed that in the presence of diltiazem, the mean Cmax of this compound increased from 26.8 ng/mL to 43.5 ng/mL. Similarly, the mean AUC∞ of this compound increased from 454 ng·h/mL to 918 ng·h/mL when co-administered with diltiazem. The median tmax for this compound was prolonged from 3.5 to 5.0 hours by diltiazem, although its apparent terminal half-life remained unaffected (22.9 hours vs. 24.2 hours) nih.gov. The geometric mean ratio (90% confidence interval) for Cmax was 1.62 (1.36-1.94) and for AUC∞ was 2.02 (1.75-2.34), indicating a significant pharmacokinetic interaction nih.gov.

Table 1: Pharmacokinetic Parameters of this compound with and without Diltiazem Co-administration

ParameterThis compound Alone (Mean ± 95% CI)This compound + Diltiazem (Mean ± 95% CI)Geometric Mean Ratio (90% CI)
Cmax (ng/mL)26.8 (20.1-35.8)43.5 (36.8-51.4)1.62 (1.36-1.94)
AUC∞ (ng·h/mL)454 (351-587)918 (781-1078)2.02 (1.75-2.34)
tmax (h) (median)3.55.0N/A
t1/2 (h)22.924.2N/A

Implications for Concomitant Medication Management

The observed pharmacokinetic interactions, particularly the increased exposure of this compound when co-administered with CYP3A4 inhibitors like diltiazem, highlight the importance of careful medication management. While the clinical significance of this specific increase in this compound exposure is currently unknown and warrants further clinical investigation, the general principle for co-administration with CYP3A4 inhibitors is to closely monitor for potentially increased and prolonged effects of the affected drug. Given that CYP3A4 is involved in the metabolism of a large number of drugs, these findings underscore the need for a thorough review of a patient's concomitant medication regimen when this compound is considered. Potent CYP3A4 inhibitors can significantly alter the pharmacokinetics of co-administered drugs.

Clinical Trial Methodology and Study Design in Early Phases

The design of early phase clinical trials is meticulously crafted to optimize data collection while prioritizing subject safety. These designs often incorporate methodologies such as single-ascending dose (SAD) and multiple-ascending dose (MAD) studies, alongside randomized, double-blind, placebo-controlled, and crossover approaches lindushealth.comnih.govquanticate.comallucent.com. For this compound, these methodologies were employed to establish its clinical pharmacological profile nih.gov.

Single-Ascending Dose (SAD) and Multiple-Ascending Dose (MAD) Study Designs

Single-ascending dose (SAD) studies are typically the first-in-human trials, where small groups of subjects receive a single dose of the investigational compound. The dose is then escalated in subsequent cohorts, allowing researchers to assess initial pharmacokinetics and identify a safe dose range quanticate.comgaintherapeutics.com. Following SAD studies, multiple-ascending dose (MAD) studies are conducted. In MAD studies, subjects receive multiple doses of the compound over a period, enabling the characterization of pharmacokinetics at steady-state, investigation of accumulation potential, and exploration of dose proportionality allucent.comgaintherapeutics.com.

In the early phase clinical investigation of this compound, healthy male subjects participated in both SAD and MAD study parts. In the SAD component, single oral doses of this compound ranging from 10 mg to 1000 mg were administered. For the MAD part, subjects received multiple doses ranging from 30 mg to 600 mg, administered once daily for 14 days nih.gov.

Detailed research findings from these studies provided key pharmacokinetic parameters for this compound. Following single doses, the terminal half-life (t1/2) ranged from 18.7 to 24.7 hours, and the time to reach maximum plasma concentration (tmax) was between 3 and 5 hours. Steady-state conditions were achieved after 4-6 days of daily dosing, with minimal drug accumulation observed. The pharmacokinetics of this compound were found to be dose proportional across the investigated range nih.gov.

Table 1: Summary of Key Pharmacokinetic Parameters of this compound in Early Phase Studies

ParameterSingle-Ascending Dose (SAD) Findings nih.govMultiple-Ascending Dose (MAD) Findings nih.gov
t1/2 (hours) 18.7 - 24.7Not explicitly stated for MAD, but steady-state achieved
tmax (hours) 3 - 5Not explicitly stated for MAD
Steady-State N/AAchieved after 4-6 days
Accumulation N/AMinimal
Dose Proportionality ObservedObserved

Randomized, Double-Blind, Placebo-Controlled, and Crossover Methodologies

To minimize bias and ensure the robustness of findings, early phase clinical trials often incorporate randomized, double-blind, and placebo-controlled designs lindushealth.comnih.gov. Randomization ensures that subjects are assigned to treatment or control groups by chance, distributing confounding factors evenly. Double-blinding means that neither the subjects nor the investigators know who is receiving the active treatment or placebo, further reducing bias in outcome assessment plos.org. A placebo-controlled design involves comparing the investigational drug's effects against an inactive substance (placebo) to differentiate true drug effects from placebo effects plos.org.

The clinical investigation of this compound was conducted as a randomized, double-blind, placebo-controlled study nih.gov. This design allowed for a clear comparison of this compound's effects against a placebo, providing a robust assessment of its pharmacological activity. Additionally, enalapril, another established renin inhibitor, was included as a comparator in some arms of the study nih.gov.

Crossover methodologies are also employed in clinical trials, particularly for studies investigating drug-drug interactions or the effect of food on pharmacokinetics. In a crossover design, each subject receives all treatments being tested, but in a different sequence, often separated by a washout period. This allows for within-subject comparisons, reducing inter-individual variability nih.govplos.org. A crossover part was included in the this compound study to investigate its interaction with food. Specifically, a single dose of 30 mg this compound was administered in both fasted and fed states, with a 2-week washout period between administrations nih.gov.

Monitoring and Reporting of Clinical Laboratory Variables

Comprehensive monitoring and reporting of clinical laboratory variables are paramount in early phase clinical trials to assess the safety and physiological impact of an investigational compound nih.govnhmrc.gov.au. Clinical laboratory variables include a wide array of blood and urine tests that provide insights into organ function (e.g., liver, kidney), electrolyte balance, hematological parameters, and other biochemical markers. Investigators are responsible for capturing and assessing all adverse events, including abnormal laboratory findings, and reporting them to the sponsor in accordance with the study protocol and regulatory requirements nhmrc.gov.auhealth.govt.nz.

In the early phase studies of this compound, clinical laboratory variables were regularly monitored, alongside vital signs and electrocardiogram (ECG) readings nih.gov. The findings indicated that no clinically relevant changes occurred for body weight, vital signs, clinical laboratory variables, or ECG, although both this compound and enalapril demonstrated a tendency to decrease systolic blood pressure nih.gov.

Table 2: Monitored Clinical Laboratory Variables (General Examples)

CategoryExamples of Variables Monitored
Hematology Complete Blood Count (CBC), Hemoglobin, Hematocrit, Platelets
Clinical Chemistry Liver function tests (ALT, AST, ALP, Bilirubin), Kidney function tests (Creatinine, BUN), Electrolytes (Sodium, Potassium, Chloride), Glucose, Albumin
Urinalysis pH, Specific Gravity, Protein, Glucose, Ketones, Blood
Cardiac ECG parameters (e.g., QTc interval)

Therapeutic Potential and Advanced Clinical Applications of Act 178882

Management of HypertensionACT 178882 is being explored as a potential new treatment for hypertensionacs.orgnih.gov. Direct renin inhibitors, by blocking the initial step of the RAAS cascade, lead to vasodilation, a reduction in arterial pressure, and can also inhibit cardiac and vascular remodeling, all of which are beneficial in managing hypertensioncvpharmacology.com.

Antihypertensive Efficacy and Duration of ActionWhile comprehensive data on the antihypertensive efficacy of this compound are not widely available in publicly accessible literaturesvemonline.orgnih.gov, early phase I and phase II studies have been conductedsvemonline.orgnih.gov. Investigations have included assessing its effects on blood pressureclinicaltrials.gov. The apparent terminal half-life (t½) of this compound has been reported to be approximately 22.9 to 24.2 hours, suggesting a suitable duration of action for once-daily dosingmedchemexpress.com. This prolonged half-life aligns with the characteristics of other direct renin inhibitors, such as aliskiren, which typically achieve near-maximal antihypertensive effects after about one week of daily administration due to their half-life of approximately 24 hourscvpharmacology.comconsensus.app.

Table 1: Pharmacokinetic Parameter of this compound

ParameterValue (approx.)
Terminal Half-Life (t½)22.9 - 24.2 hours medchemexpress.com
IC50 (Renin inhibition)1.4 nM medchemexpress.com

Methodological Innovations and Research Challenges for Direct Renin Inhibitors

Challenges in Assessing Renin Activity and Prorenin Levels in Clinical Settings

Accurate assessment of renin activity and prorenin levels is crucial for understanding the pharmacodynamic effects of direct renin inhibitors like ACT 178882 and for guiding their clinical application. Renin is a highly specific endopeptidase that initiates the RAAS by converting angiotensinogen (B3276523) to angiotensin I uni.lu. While active renin is the primary enzymatic form, prorenin, an inactive precursor, can be elevated in various chronic pathological conditions, potentially converting to active renin and contributing to increased angiotensin II levels mims.com. In patients with diabetes, for instance, renin levels can be notably higher mims.com.

The challenge in clinical assessment lies in precisely quantifying these components and interpreting their changes in response to therapeutic interventions. For example, studies with this compound have shown a dose-dependent increase in active renin and a decrease in plasma renin activity (PRA) mims.com. This is in contrast to angiotensin-converting enzyme (ACE) inhibitors, such as enalapril (B1671234), which typically increase both active renin and PRA mims.com. This differential effect necessitates robust and sensitive assays to distinguish the distinct pharmacological actions of DRIs from other RAAS modulators. The normal concentration of renin in adult human plasma, for instance, is reported to be between 1.98 and 24.6 ng/L in an upright position, highlighting the range within which these assessments must be precise mims.com. The complex interplay of multiple factors in hypertension further complicates the understanding of these mechanisms mims.comnih.gov.

Advanced Bioanalytical Techniques for this compound Quantification in Biological Matrices

The accurate and reliable quantification of this compound in biological matrices is fundamental for pharmacokinetic and pharmacodynamic studies. Advanced bioanalytical techniques are essential to achieve the necessary sensitivity, selectivity, and throughput for such measurements.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has been successfully employed for the quantification of this compound in plasma samples researchgate.net. This technique offers high sensitivity and specificity, critical for measuring drug concentrations in complex biological environments. The development and validation of such bioanalytical methods, including chromatographic assays, are crucial for ensuring the reliability of data collected in biopharmaceutical, clinical, and non-clinical studies citeab.com.

Key aspects of bioanalytical method development for compounds like this compound include:

Sample Preparation : Procedures such as protein precipitation are commonly utilized to prepare biological samples (e.g., serum) for analysis, enabling high throughput due to their straightforward nature nih.gov.

Sensitivity and Throughput : LC-MS/MS methods can be designed to require minimal sample volumes (e.g., 2.5 µL for serum), facilitating frequent sampling in studies and enabling high throughput due to short run times nih.gov.

Method Validation : Validation ensures that the analytical method is specific, selective, and does not introduce bias or alter the analyte's integrity during sample processing citeab.comuni.lu. This includes evaluating key elements such as reference standards, digestion conditions, and capture reagents uni.lu.

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValue Range (Single Doses) mims.comValue (with Diltiazem) fishersci.no
t½ (h)18.7 to 24.722.9 - 24.2
tmax (h)3 to 55.0
Cmax (ng/mL)Not specified for single doses43.5 (95% CI: 36.8-51.4)
AUC∞ (ng·h/mL)Not specified for single doses918 (95% CI: 781-1078)

Note: Cmax and AUC∞ values with diltiazem (B1670644) are for a single 100 mg dose of this compound in the presence of diltiazem. For comparison, without diltiazem, Cmax was 26.8 ng/mL (95% CI: 20.1-35.8) and AUC∞ was 454 ng·h/mL (95% CI: 351-587) fishersci.no.

Table 2: Impact of this compound on Statin Exposure (Fold Increase on Day 9 relative to Day 1) researchgate.net

Statin CompoundFold Increase in AUC (90% CI)Fold Increase in Cmax (90% CI)
Simvastatin (B1681759)4.63 (3.90, 5.50)Not specified
6β-hydroxyacid simvastatin3.71 (3.19, 4.32)Not specified
Atorvastatin (B1662188)Similar exposureDecreased Cmax
Ortho-hydroxy atorvastatinNot specifiedDecreased Cmax

Note: Data reflects a drug-drug interaction study where 500 mg this compound was administered once daily from day 6 to 33, with single doses of statins on days 1, 9, 31, and 41 researchgate.net.

Application of Omics Technologies in Understanding Treatment Response

Omics technologies, encompassing genomics, transcriptomics, proteomics, metabolomics, and epigenomics, offer a powerful suite of tools to comprehensively characterize biological systems and understand variability in drug response alfa-chemistry.comguidetopharmacology.org. While specific applications of omics technologies directly to this compound are not extensively detailed in current literature, their general utility provides a framework for how they could be leveraged to gain deeper insights into the treatment response of direct renin inhibitors.

By integrating data from these diverse molecular layers, researchers can:

Identify Biomarkers : Omics can facilitate the discovery of novel biomarkers that predict patient response or non-response to DRIs, enabling patient stratification for more personalized therapeutic approaches alfa-chemistry.comguidetopharmacology.orgfishersci.cafishersci.ca. For example, genetic variations (genomics) or changes in gene expression patterns (transcriptomics) could correlate with the efficacy of this compound.

Elucidate Mechanisms of Action and Resistance : Proteomics and metabolomics can reveal the downstream effects of renin inhibition by this compound on protein expression and metabolic pathways, potentially uncovering subtle mechanisms of action or identifying pathways involved in treatment resistance alfa-chemistry.comguidetopharmacology.org.

Understand Individual Variability : The heterogeneous nature of diseases like hypertension means that patients may respond differently to the same treatment. Multi-omics approaches can provide a holistic view of an individual's molecular, metabolic, and immunological landscape, which can be used to predict their response to therapy fishersci.ca. This could be crucial for optimizing the use of DRIs like this compound in diverse patient populations.

The integration of multi-omics data, although challenging due to the vast and heterogeneous datasets, holds significant potential to transform the understanding of drug responses and pave the way for precision medicine in cardiovascular therapy guidetopharmacology.orgfishersci.cafishersci.ca.

Translational Gaps from Preclinical Models to Human Physiology

Translating promising findings from preclinical models to human physiology poses significant challenges in drug development, including for direct renin inhibitors like this compound. Historically, preclinical pharmacological studies have often relied on young, healthy, inbred male animal models, which may not adequately capture the complexities of human disease, age-related physiological changes, or sex-specific differences epa.gov.

Key translational gaps include:

Predicting Clinical Importance from In Vitro/Animal Data : It is often difficult to accurately predict the clinical significance of findings from in vitro experiments or animal models in humans wikipedia.org. For instance, while this compound shows potent renin inhibition in vitro, its systemic effects and interactions in a complex human physiological system, especially concerning drug-drug interactions, require careful translation wikipedia.orgresearchgate.netwikipedia.org.

Species-Specific Differences : Animal models may not fully replicate human disease pathophysiology or drug metabolism. For example, drug-drug interactions, such as those observed with this compound and CYP3A4 substrates like simvastatin and atorvastatin, need to be thoroughly investigated in humans as preclinical models may not fully predict these outcomes mims.comresearchgate.netwikipedia.org. The cytochrome P450 (CYP) enzyme CYP3A4 metabolizes this compound fishersci.no.

Complex Patient Populations : Human populations are diverse, presenting with co-morbidities, polypharmacy, and varying genetic backgrounds, which are often not fully represented in controlled preclinical studies epa.govwikipedia.org. The attrition of many promising preclinical drug candidates underscores the need for more clinically relevant preclinical models that incorporate factors like age, sex, and genetic diversity epa.gov.

Model-Informed Drug Development (MIDD) : To bridge these gaps, model-informed drug development (MIDD) strategies are increasingly being employed. MIDD provides a quantitative framework that integrates data from compound, mechanism, and disease levels to improve decision-making in drug development and predict clinical effects more accurately ebi.ac.uk. Such strategies are vital for the efficient progression of DRIs like this compound from preclinical research to successful clinical application.

Q & A

Q. What experimental design considerations are critical for evaluating ACT 178882's renin inhibition efficacy in vitro?

  • Methodological Answer : To assess inhibitory activity, use enzyme kinetics assays with recombinant human renin. Key steps include:
  • IC50 determination : Perform dose-response curves (e.g., 0.1–1000 nM) under standardized pH and temperature conditions.
  • Controls : Include positive controls (e.g., aliskiren) and negative controls (vehicle-only wells).
  • Kinetic parameters : Calculate KiK_i (inhibition constant) using Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
  • Reproducibility : Triplicate measurements and statistical validation (e.g., ANOVA) to minimize variability.

Q. How should researchers address variability in plasma renin activity (PRA) measurements during this compound trials?

  • Methodological Answer :
  • Standardized protocols : Use ELISA kits with validated antibodies and calibrate equipment to minimize inter-assay variability.
  • Baseline normalization : Collect pre-dose samples and account for circadian rhythm effects.
  • Statistical adjustments : Apply mixed-effects models to handle intra-subject variability, particularly in longitudinal studies .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound on blood pressure in preclinical models?

  • Methodological Answer :
  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to estimate ED50.
  • Longitudinal analysis : Use repeated-measures ANOVA to track blood pressure changes over time.
  • Post hoc tests : Apply Tukey’s HSD for pairwise comparisons between dose groups and controls .

Advanced Research Questions

Q. How can pharmacokinetic (PK) interactions between this compound and CYP3A4 substrates (e.g., midazolam) be systematically evaluated?

  • Methodological Answer :
  • Crossover study design : Administer midazolam alone and with this compound (e.g., 30–600 mg doses) in healthy volunteers.
  • PK parameters : Measure CmaxC_{\text{max}}, TmaxT_{\text{max}}, and AUC for both drugs. Use geometric mean ratios (90% CI) to assess interaction magnitude.
  • Mechanistic analysis : Perform in vitro CYP3A4 inhibition assays with human liver microsomes to confirm clinical findings .

Q. What strategies optimize the translation of this compound efficacy from animal models to human trials?

  • Methodological Answer :
  • Allometric scaling : Use body surface area or physiological time scaling to predict human-equivalent doses.
  • Biomarker validation : Corrogate reductions in PRA with blood pressure changes in hypertensive rat models.
  • Phase I bridging studies : Assess safety and PK in healthy volunteers before advancing to hypertensive cohorts .

Q. How do researchers resolve contradictions between this compound’s in vitro potency (IC50 = 1.4 nM) and in vivo efficacy thresholds?

  • Methodological Answer :
  • Protein binding assays : Measure free drug concentrations in plasma to adjust for protein-binding discrepancies.
  • Tissue distribution studies : Use radiolabeled this compound to quantify renal uptake, a key site of renin activity.
  • Mechanistic PK/PD modeling : Integrate in vitro IC50 with in vivo PK parameters to refine efficacy predictions .

Data Analysis & Interpretation

Q. What computational tools are recommended for modeling this compound’s interaction with the renin active site?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to predict binding poses and affinity.
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent to assess stability of drug-enzyme complexes.
  • Free energy calculations : Apply MM-GBSA to estimate binding energy and validate against experimental IC50 values .

Q. How should conflicting results from this compound’s effects on aldosterone excretion be addressed?

  • Methodological Answer :
  • Meta-analysis : Pool data from multiple studies (e.g., clinical trials in ) using random-effects models.
  • Subgroup analysis : Stratify by dosage, patient demographics, or concurrent medications (e.g., enalapril).
  • Mechanistic studies : Investigate off-target effects on mineralocorticoid receptors via reporter gene assays .

Experimental Validation & Reproducibility

Q. What steps ensure reproducibility in measuring this compound’s half-life (t1/2t_{1/2}) across laboratories?

  • Methodological Answer :
  • Standardized protocols : Adopt FDA bioanalytical guidelines for LC-MS/MS quantification.
  • Cross-lab validation : Share aliquots of reference standards and perform inter-lab comparisons.
  • Stability testing : Assess drug integrity under storage conditions (-80°C vs. -20°C) .

Q. How can researchers design a robust Phase II trial for this compound in hypertensive patients with renal impairment?

  • Methodological Answer :
  • Stratified enrollment : Include patients with eGFR 30–60 mL/min/1.73m² and monitor renal function longitudinally.
  • Endpoint selection : Use ambulatory blood pressure monitoring (ABPM) and urinary albumin-to-creatinine ratio (UACR).
  • Safety monitoring : Track hyperkalemia and acute kidney injury via frequent serum electrolyte panels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ACT 178882
Reactant of Route 2
ACT 178882

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.